molecular formula C15H12ClN3O B6625613 3-chloro-N-(4-cyanopyridin-2-yl)-N,2-dimethylbenzamide

3-chloro-N-(4-cyanopyridin-2-yl)-N,2-dimethylbenzamide

Cat. No.: B6625613
M. Wt: 285.73 g/mol
InChI Key: MCGLCXMDQCFZBV-UHFFFAOYSA-N
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Description

3-chloro-N-(4-cyanopyridin-2-yl)-N,2-dimethylbenzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a chloro group, a cyanopyridinyl moiety, and a dimethylbenzamide structure, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-cyanopyridin-2-yl)-N,2-dimethylbenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 4-cyanopyridin-2-yl intermediate, which is then reacted with 3-chloro-N,2-dimethylbenzamide under specific conditions to yield the target compound. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-cyanopyridin-2-yl)-N,2-dimethylbenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced products.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions are usually performed under reflux conditions to ensure complete conversion of the starting material.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

3-chloro-N-(4-cyanopyridin-2-yl)-N,2-dimethylbenzamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development.

    Medicine: Research into its pharmacological effects and mechanisms of action may lead to the development of new therapeutic agents.

    Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-chloro-N-(4-cyanopyridin-2-yl)-N,2-dimethylbenzamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-cyclopropylpyridine-2-sulfonamide
  • 3-((4-cyanopyridin-2-yl)oxy)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide

Uniqueness

Compared to similar compounds, 3-chloro-N-(4-cyanopyridin-2-yl)-N,2-dimethylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-chloro-N-(4-cyanopyridin-2-yl)-N,2-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O/c1-10-12(4-3-5-13(10)16)15(20)19(2)14-8-11(9-17)6-7-18-14/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGLCXMDQCFZBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C(=O)N(C)C2=NC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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